2-[2-(Oxan-2-yloxymethyl)pent-4-enoxy]oxane
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Overview
Description
2-[2-(Oxan-2-yloxymethyl)pent-4-enoxy]oxane is an organic compound with the molecular formula C16H28O4 It is characterized by the presence of two oxane (tetrahydropyran) rings connected through a pent-4-enyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Oxan-2-yloxymethyl)pent-4-enoxy]oxane typically involves the reaction of oxane derivatives with pent-4-enyl intermediates. One common method involves the use of oxan-2-yloxymethyl chloride and pent-4-en-1-ol under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the oxane rings.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[2-(Oxan-2-yloxymethyl)pent-4-enoxy]oxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxane derivatives with additional oxygen functionalities.
Reduction: Reduction reactions can convert the double bond in the pent-4-enyl chain to a single bond, resulting in saturated derivatives.
Substitution: The oxane rings can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reduction.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under mild conditions.
Major Products
The major products formed from these reactions include various oxane derivatives with modified functional groups, which can be further utilized in different applications.
Scientific Research Applications
2-[2-(Oxan-2-yloxymethyl)pent-4-enoxy]oxane has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[2-(Oxan-2-yloxymethyl)pent-4-enoxy]oxane involves its interaction with molecular targets such as enzymes and receptors. The oxane rings and the pent-4-enyl chain provide a unique structural framework that can bind to specific sites on target molecules, modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(Oxan-4-yl)pent-4-en-2-ol: Similar structure with a hydroxyl group on the pent-4-enyl chain.
2-[2-[(Z)-pent-2-enyl]-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclopentyl]acetic acid: Contains additional hydroxyl groups and a cyclopentyl ring.
Uniqueness
2-[2-(Oxan-2-yloxymethyl)pent-4-enoxy]oxane is unique due to its specific arrangement of oxane rings and the pent-4-enyl chain, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C16H28O4 |
---|---|
Molecular Weight |
284.39 g/mol |
IUPAC Name |
2-[2-(oxan-2-yloxymethyl)pent-4-enoxy]oxane |
InChI |
InChI=1S/C16H28O4/c1-2-7-14(12-19-15-8-3-5-10-17-15)13-20-16-9-4-6-11-18-16/h2,14-16H,1,3-13H2 |
InChI Key |
CWQUHTSSLXFYAY-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC(COC1CCCCO1)COC2CCCCO2 |
Origin of Product |
United States |
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